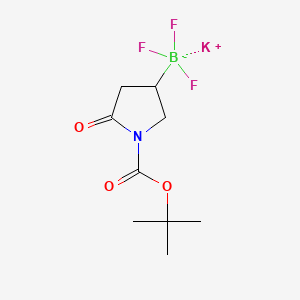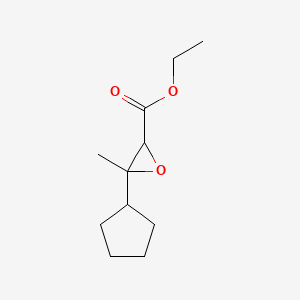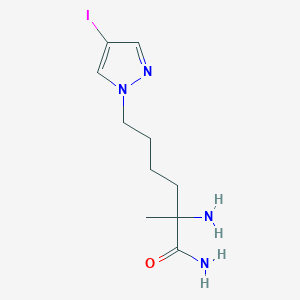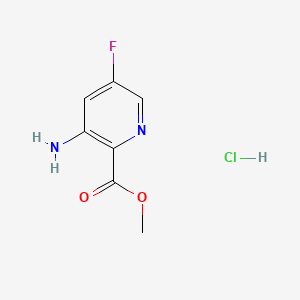![molecular formula C22H30N2O4 B13478646 Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13478646.png)
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a bicyclo[1.1.1]pentane core. This compound is notable for its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a pyrrolidine carboxylate moiety. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design due to its ability to impart desirable physicochemical properties to molecules .
Métodos De Preparación
The synthesis of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Attachment of the pyrrolidine carboxylate moiety: This is typically done through a coupling reaction, where the pyrrolidine carboxylate is attached to the bicyclo[1.1.1]pentane core.
Análisis De Reacciones Químicas
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Drug Design: The bicyclo[1.1.1]pentane core is used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Biological Research: The compound can be used as a building block for the synthesis of complex molecules that are studied for their biological activities.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain functional groups, allowing it to interact with biological targets in a manner similar to natural substrates . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: This compound also features a bicyclo[1.1.1]pentane core but lacks the pyrrolidine carboxylate moiety.
tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: This compound has a similar structure but includes a methyl group instead of the pyrrolidine carboxylate.
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a Boc-protected amino group and a carboxylic acid moiety.
These comparisons highlight the unique structural features of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[11
Propiedades
Fórmula molecular |
C22H30N2O4 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-20(2,3)28-19(26)24-10-9-17(11-24)21-13-22(14-21,15-21)23-18(25)27-12-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,23,25) |
Clave InChI |
TVVWUSJOJAFCDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



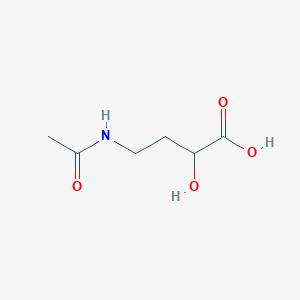
amino}acetic acid hydrochloride](/img/structure/B13478581.png)

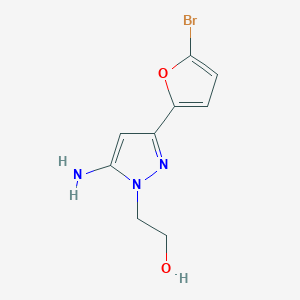
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
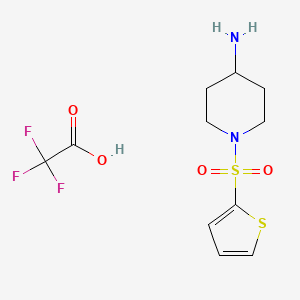
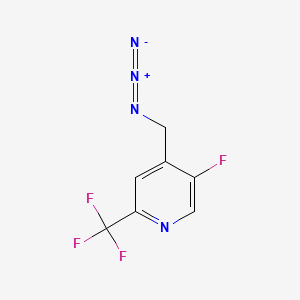
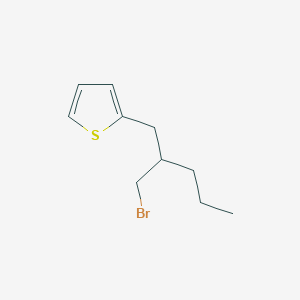
![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
